molecular formula C10H11ClFN3 B13691915 3-Amino-5-(4-fluoro-2-methylphenyl)pyrazole Hydrochloride

3-Amino-5-(4-fluoro-2-methylphenyl)pyrazole Hydrochloride

Cat. No.: B13691915
M. Wt: 227.66 g/mol
InChI Key: BZPGBMNARXVDDS-UHFFFAOYSA-N
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Description

3-Amino-5-(4-fluoro-2-methylphenyl)pyrazole Hydrochloride is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(4-fluoro-2-methylphenyl)pyrazole Hydrochloride typically involves the reaction of 4-fluoro-2-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(4-fluoro-2-methylphenyl)pyrazole Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted pyrazoles, which can further undergo additional transformations to yield more complex molecules .

Scientific Research Applications

3-Amino-5-(4-fluoro-2-methylphenyl)pyrazole Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5-(4-fluoro-2-methylphenyl)pyrazole Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can act as a ligand for receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-(4-chloro-2-methylphenyl)pyrazole Hydrochloride
  • 3-Amino-5-(4-bromo-2-methylphenyl)pyrazole Hydrochloride
  • 3-Amino-5-(4-iodo-2-methylphenyl)pyrazole Hydrochloride

Uniqueness

3-Amino-5-(4-fluoro-2-methylphenyl)pyrazole Hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets compared to its chloro, bromo, and iodo counterparts .

Properties

Molecular Formula

C10H11ClFN3

Molecular Weight

227.66 g/mol

IUPAC Name

5-(4-fluoro-2-methylphenyl)-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H10FN3.ClH/c1-6-4-7(11)2-3-8(6)9-5-10(12)14-13-9;/h2-5H,1H3,(H3,12,13,14);1H

InChI Key

BZPGBMNARXVDDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=CC(=NN2)N.Cl

Origin of Product

United States

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